Enabling the Synthesis of HA 14-1: A Foundational Bcl-2 Antagonist Scaffold
(1-Cyano-2-ethoxy-2-oxoethyl) benzoate is the essential building block for synthesizing HA 14-1 (compound 1), a first-generation small-molecule antagonist of antiapoptotic Bcl-2 proteins [1]. The ethyl ester and cyano groups provided by this synthon are directly incorporated into the 4H-chromene core of the final molecule. The synthesis of HA 14-1 and its 6-substituted analogues (e.g., 6-bromo, 6-cyclopentyl) is not possible without this specific benzoate derivative [1].
| Evidence Dimension | Synthetic utility as a building block |
|---|---|
| Target Compound Data | Essential precursor for HA 14-1 (ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate) |
| Comparator Or Baseline | Other α-cyano esters (e.g., methyl or tert-butyl) would yield a different core structure |
| Quantified Difference | N/A (binary synthetic requirement) |
| Conditions | Multi-component reaction (MCR) to form the 4H-chromene ring system |
Why This Matters
Access to the validated HA 14-1 chemical series, which established the SAR for a new class of Bcl-2 protein antagonists, is contingent on procuring this specific building block.
- [1] Doshi, J. M., Tian, D., & Xing, C. (2006). Structure−Activity Relationship Studies of Ethyl 2-Amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate (HA 14-1), an Antagonist for Antiapoptotic Bcl-2 Proteins To Overcome Drug Resistance in Cancer. Journal of Medicinal Chemistry, 49(26), 7731–7739. View Source
